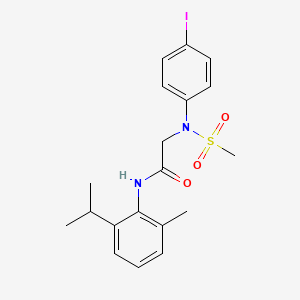![molecular formula C18H21Cl2NO2 B4734891 N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine](/img/structure/B4734891.png)
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine
Vue d'ensemble
Description
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine, commonly known as F13640, is a selective serotonin 5-HT1A receptor agonist. It has been studied for its potential therapeutic effects in treating anxiety, depression, and other related disorders.
Mécanisme D'action
F13640 acts as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects. F13640 has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
F13640 has been shown to have anxiolytic and antidepressant effects in animal models and in clinical trials. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. F13640 has been found to have a good safety profile, with no significant adverse effects reported in animal studies or clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
F13640 has several advantages for lab experiments, including its high selectivity for the 5-HT1A receptor, its good safety profile, and its potential therapeutic effects in treating anxiety and depression. However, F13640 also has some limitations, including its relatively low potency compared to other 5-HT1A receptor agonists, and its potential for off-target effects.
Orientations Futures
Future research on F13640 could focus on several areas, including:
1. The potential use of F13640 in treating other related disorders, such as PTSD and OCD.
2. The development of more potent and selective 5-HT1A receptor agonists based on the structure of F13640.
3. The investigation of the underlying mechanisms of F13640's therapeutic effects, including its effects on dopamine and norepinephrine release.
4. The development of new drug delivery systems for F13640, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
5. The investigation of F13640's potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance its therapeutic effects.
Conclusion
In conclusion, F13640 is a selective serotonin 5-HT1A receptor agonist that has been extensively studied for its potential therapeutic effects in treating anxiety, depression, and other related disorders. Its mechanism of action involves the activation of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. F13640 has several advantages for lab experiments, including its high selectivity and good safety profile, but also has some limitations, including its relatively low potency. Future research on F13640 could focus on developing more potent and selective 5-HT1A receptor agonists, investigating its underlying mechanisms of action, and exploring its potential use in combination with other drugs.
Applications De Recherche Scientifique
F13640 has been extensively studied for its potential therapeutic effects in treating anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as in clinical trials. F13640 has also been studied for its potential use in treating other related disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD).
Propriétés
IUPAC Name |
N-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-3-8-21-11-13-4-7-17(18(9-13)22-2)23-12-14-5-6-15(19)10-16(14)20/h4-7,9-10,21H,3,8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTNPOZKACKTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4734812.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4734832.png)


![N-(2-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4734854.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4734860.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4734868.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B4734874.png)
![methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4734880.png)
![2-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4734901.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)

![N-[4-(allyloxy)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4734920.png)